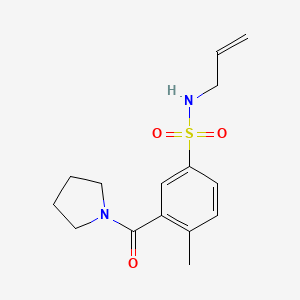![molecular formula C15H14FN3O3 B5360651 N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide](/img/structure/B5360651.png)
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FFA-1 is a small molecule drug that selectively targets the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA-1 is a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells, where it plays a crucial role in glucose-stimulated insulin secretion. In addition to its role in glucose homeostasis, FFA-1 has also been implicated in regulating lipid metabolism, inflammation, and appetite.
作用機序
FFA-1 is activated by long-chain fatty acids, which bind to the receptor and trigger a signaling cascade that leads to insulin secretion. FFA-1 activation also leads to the release of incretin hormones, which further enhance insulin secretion. FFA-1 activation has also been shown to improve beta-cell survival and function by reducing endoplasmic reticulum stress and oxidative stress.
Biochemical and Physiological Effects:
FFA-1 activation leads to increased insulin secretion, improved glucose tolerance, and enhanced beta-cell survival. FFA-1 agonists also have anti-inflammatory and anti-obesity effects, which make them promising candidates for the treatment of metabolic diseases. FFA-1 activation has also been shown to improve lipid metabolism and reduce hepatic steatosis in animal models of non-alcoholic fatty liver disease.
実験室実験の利点と制限
FFA-1 agonists have several advantages for lab experiments, including their selectivity for FFA-1, their ability to improve glucose homeostasis and insulin secretion, and their anti-inflammatory and anti-obesity effects. However, FFA-1 agonists also have some limitations, including their potential for off-target effects, their short half-life, and their limited bioavailability.
将来の方向性
There are several future directions for FFA-1 research, including the development of more potent and selective FFA-1 agonists, the exploration of FFA-1 as a target for the treatment of other metabolic diseases, such as non-alcoholic fatty liver disease and metabolic syndrome, and the investigation of the role of FFA-1 in other physiological processes, such as appetite regulation and immune function. Additionally, the use of FFA-1 agonists in combination with other drugs, such as GLP-1 agonists and DPP-4 inhibitors, may have synergistic effects on glucose homeostasis and insulin secretion.
合成法
The synthesis of FFA-1 involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorobenzaldehyde hydrazone. The hydrazone is then reacted with ethyl 2-oxoacetate to form the corresponding ethyl hydrazinecarboxylate. The ethyl hydrazinecarboxylate is then condensed with 2-furoyl chloride to yield FFA-1.
科学的研究の応用
FFA-1 has been extensively studied in various preclinical models, including cell-based assays, animal models, and human clinical trials. In vitro studies have shown that FFA-1 activation leads to increased insulin secretion, improved glucose tolerance, and enhanced beta-cell survival. In vivo studies have demonstrated that FFA-1 agonists improve glucose homeostasis, reduce body weight, and decrease inflammation in animal models of diabetes and obesity. Human clinical trials have shown that FFA-1 agonists improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes.
特性
IUPAC Name |
N-[2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-10(11-4-6-12(16)7-5-11)18-19-14(20)9-17-15(21)13-3-2-8-22-13/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCZXEBCWOTHCP-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CNC(=O)C1=CC=CO1)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5360569.png)
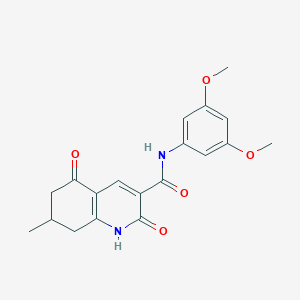
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5360575.png)
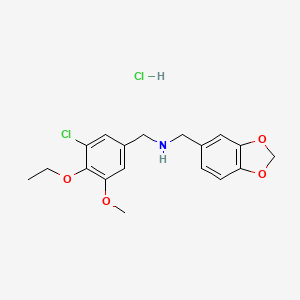
![1-{[(4-fluorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5360586.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-1-(2-furyl)-2-propen-1-one](/img/structure/B5360593.png)
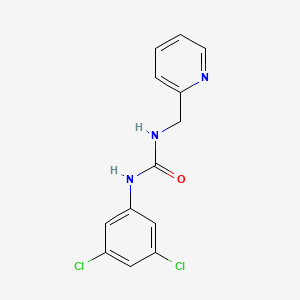
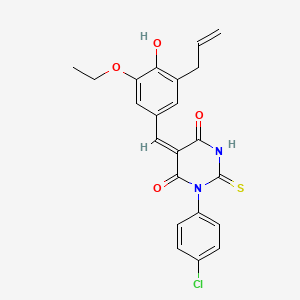
![methyl 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B5360605.png)
![N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5360619.png)
![ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate](/img/structure/B5360620.png)
![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5360627.png)
![5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5360635.png)
